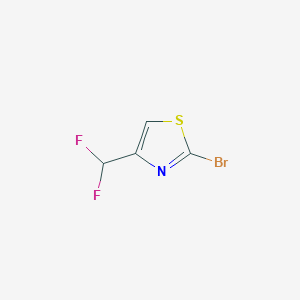

2-Bromo-4-(difluoromethyl)thiazole

Description

Contextualization of Thiazole (B1198619) Chemistry within Heterocyclic Systems

Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are fundamental to life and chemical sciences. sigmaaldrich.com Among these, thiazoles—five-membered aromatic rings containing both a sulfur and a nitrogen atom—represent a particularly vital class. researchgate.net The thiazole ring is not merely a structural curiosity; it is a key component in a multitude of biologically active molecules, including vitamin B1 (thiamine), and numerous pharmaceuticals. sigmaaldrich.com

The aromaticity of the thiazole ring, a result of the delocalization of pi-electrons, imparts significant stability. chemicalbook.com However, the presence of the heteroatoms (nitrogen and sulfur) creates a unique electronic distribution, allowing for a diverse range of chemical reactions. This reactivity makes thiazoles versatile building blocks in organic synthesis, serving as foundational scaffolds for the construction of complex therapeutic agents and functional materials. nih.gov

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. alfa-chemistry.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond can dramatically alter a molecule's physical, chemical, and biological properties. mdpi.com Organofluorine compounds often exhibit enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. alfa-chemistry.com

Structural Features and Chemical Modifiability of the 2-Bromo-4-(difluoromethyl)thiazole Scaffold

This compound is a molecule that strategically combines the key features of both thiazole and organofluorine chemistry. Its scaffold is primed for diverse chemical modifications, making it a valuable intermediate for synthetic chemists.

The key structural features are the thiazole ring, a bromine atom at the highly reactive 2-position, and the electron-withdrawing difluoromethyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₂BrF₂NS |

| Molecular Weight | 214.03 g/mol |

| Appearance | (Predicted) Colorless to pale yellow liquid |

| Boiling Point | (Predicted) ~180-190 °C |

| Density | (Predicted) ~1.8-1.9 g/cm³ |

Note: Predicted values are based on the analysis of structurally similar compounds and are for estimation purposes.

The chemical modifiability of this scaffold is its most significant attribute for researchers. The bromine atom at the C2 position is a particularly useful synthetic handle. It is well-established that 2-bromothiazoles are excellent substrates for a variety of cross-coupling reactions. sigmaaldrich.comchemicalbook.com This allows for the introduction of a wide array of functional groups, including aryl, alkyl, and alkyne moieties, through reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds. nih.gov

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

Furthermore, the bromine atom can be exchanged with a metal (e.g., via lithium-halogen exchange) to generate a potent nucleophile, which can then react with various electrophiles to further diversify the structure. chemicalbook.comchemicalbook.com The difluoromethyl group is generally stable, but its presence significantly influences the reactivity of the thiazole ring, while the C-H bond within the CF₂H group itself offers potential for late-stage functionalization.

Overview of Current Research Trajectories Involving Halogenated Difluoromethylated Thiazoles

While research specifically detailing this compound is still emerging, the broader field of halogenated and fluorinated heterocycles is a hotbed of innovation. Current research trajectories focus on leveraging the unique properties of these scaffolds for several key applications:

Medicinal Chemistry: The primary driver of research in this area is the search for new therapeutic agents. Scientists are synthesizing libraries of compounds based on halogenated and difluoromethylated thiazole cores to screen for activity against a range of diseases. The combination of the thiazole nucleus (a known pharmacophore), the reactive halogen handle, and the property-enhancing difluoromethyl group makes these compounds ideal candidates for drug discovery programs, particularly in oncology and infectious diseases. nih.govnih.gov

Agrochemicals: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated heterocycles to develop new pesticides and herbicides with improved potency and environmental profiles.

Materials Science: The unique electronic properties imparted by fluorine and the thiazole ring are being explored for the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The ability to tune these properties through reactions at the bromine position is highly advantageous.

Properties

IUPAC Name |

2-bromo-4-(difluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF2NS/c5-4-8-2(1-9-4)3(6)7/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZDTVNJTFWZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545252-82-1 | |

| Record name | 2-bromo-4-(difluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Difluoromethyl Thiazole and Its Advanced Precursors

Strategies for the Construction of the Thiazole (B1198619) Ring System

The formation of the 4-(difluoromethyl)thiazole core is a critical step in the synthesis of the target compound. The Hantzsch thiazole synthesis and its variations are the most prominent methods employed for this purpose.

Hantzsch-Type Cyclocondensation Reactions

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. mdpi.comorganic-chemistry.orgyoutube.comresearchgate.net In the context of 2-bromo-4-(difluoromethyl)thiazole, this typically involves the cyclocondensation of an α-haloketone or its equivalent, bearing a difluoromethyl group, with a thioamide. A key precursor for this reaction is ethyl 4,4-difluoro-3-oxobutanoate.

The synthesis of ethyl 4,4-difluoro-3-oxobutanoate can be achieved through a Claisen condensation of ethyl difluoroacetate (B1230586) with ethyl acetate (B1210297) using a base such as sodium ethoxide. chemicalbook.com The subsequent step would involve the halogenation of the α-position of the keto group to furnish an α-haloketoester. This intermediate can then be reacted with a suitable thioamide, such as thiourea, to yield a 2-amino-4-(difluoromethyl)thiazole derivative. nih.govnih.govmdpi.comnih.govchemicalbook.com

A general representation of the Hantzsch synthesis for a 2-amino-4-(difluoromethyl)thiazole is depicted below:

Scheme 1: Hantzsch-Type Synthesis of 2-Amino-4-(difluoromethyl)thiazole

Step 1: Halogenation of ethyl 4,4-difluoro-3-oxobutanoate. Step 2: Cyclocondensation with thiourea.

The reaction conditions for the Hantzsch synthesis can be optimized by varying the solvent, temperature, and catalyst. mdpi.com While traditional methods often utilize solvents like ethanol, recent advancements have explored more environmentally benign conditions. researchgate.net

Alternative Cyclization Pathways for Thiazole Formation

While the Hantzsch synthesis is the most common approach, other cyclization strategies can also be envisioned for the formation of the 4-(difluoromethyl)thiazole ring. These may include multicomponent reactions or the modification of other heterocyclic systems. However, for the specific substitution pattern of the target molecule, the Hantzsch reaction remains the most direct and well-documented route.

Regioselective Introduction of the Bromine Moiety at C2

With the 4-(difluoromethyl)thiazole core in hand, the next critical step is the regioselective introduction of a bromine atom at the C2 position. This can be accomplished through either direct bromination or by a Sandmeyer-type reaction starting from a 2-aminothiazole (B372263) derivative.

Direct Bromination Procedures

Direct bromination of the thiazole ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of thiazoles and other heterocyclic compounds. researchgate.netacs.org The C2 position of the thiazole ring is generally susceptible to electrophilic substitution, especially when the C4 and C5 positions are substituted.

The reaction of a 4-(difluoromethyl)thiazole with NBS, typically in a suitable solvent like acetonitrile (B52724) or dichloromethane, can lead to the desired this compound. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to ensure high regioselectivity and yield.

Bromine-Halogen Exchange Reactions

An alternative to direct bromination is the Sandmeyer reaction, which is a well-established method for converting an amino group on an aromatic or heteroaromatic ring into a halide. google.comunifiedpatents.com This approach would start from a 2-amino-4-(difluoromethyl)thiazole, which can be synthesized via the Hantzsch reaction as described in section 2.1.1.

The 2-amino group is first converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid. The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution to effect the substitution of the diazonium group with a bromine atom. google.com

Scheme 2: Sandmeyer Reaction for the Synthesis of this compound

This two-step procedure from the 2-aminothiazole offers a reliable and often high-yielding route to the C2-brominated product.

Incorporation of the Difluoromethyl Group at C4

The presence of the difluoromethyl group at the C4 position is a key structural feature of the target molecule. The primary strategy for its incorporation is through the use of a precursor that already contains this moiety, as exemplified by the use of ethyl 4,4-difluoro-3-oxobutanoate in the Hantzsch synthesis.

Recent advances in synthetic methodology have also explored the direct C-H difluoromethylation of heterocyclic compounds. A palladium-catalyzed decarbonylative C-H difluoromethylation of azoles has been reported, which could potentially be applied to a pre-formed 2-bromothiazole (B21250). unifiedpatents.com This would represent a more convergent approach, although the feasibility and regioselectivity for this specific substrate would need to be experimentally verified.

The following table summarizes the key synthetic strategies discussed:

| Synthetic Step | Methodology | Key Reagents/Precursors | Relevant Findings |

| Thiazole Ring Construction | Hantzsch Cyclocondensation | Ethyl 4,4-difluoro-3-oxobutanoate, Thiourea, α-halo-β-ketoester | A versatile and well-documented method for forming the thiazole ring with the difluoromethyl group at C4. mdpi.comyoutube.comchemicalbook.comnih.gov |

| Introduction of Bromine at C2 | Direct Bromination | N-Bromosuccinimide (NBS) | C2 position is susceptible to electrophilic attack. researchgate.netacs.org |

| Introduction of Bromine at C2 | Sandmeyer Reaction | 2-Amino-4-(difluoromethyl)thiazole, NaNO₂, HBr, CuBr | A reliable two-step procedure from the corresponding 2-amino derivative. google.comunifiedpatents.com |

| Incorporation of Difluoromethyl Group at C4 | Use of Difluoromethylated Precursor | Ethyl 4,4-difluoro-3-oxobutanoate | The most direct approach involves building the ring with the desired substituent already in place. chemicalbook.com |

| Incorporation of Difluoromethyl Group at C4 | Direct C-H Difluoromethylation | 2-Bromothiazole, Difluoromethylating agent, Palladium catalyst | A potential alternative, more convergent strategy. unifiedpatents.com |

Chemical Reactivity and Transformation Chemistry of 2 Bromo 4 Difluoromethyl Thiazole

Nucleophilic Substitution Reactions at the C2-Bromine Center

The bromine atom at the C2 position of the thiazole (B1198619) ring is a versatile handle for introducing a wide range of molecular complexity. This is primarily achieved through palladium-catalyzed cross-coupling reactions and direct displacement by nucleophiles. In systems like 2,4-dihalothiazoles, the C2 position is generally more electron-deficient and thus more reactive towards these transformations than other positions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2-bromothiazole (B21250) derivatives, these reactions provide efficient pathways for arylation, vinylation, alkylation, and alkynylation.

Suzuki-Miyaura Coupling for Arylation and Vinylation

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. While specific studies on 2-Bromo-4-(difluoromethyl)thiazole are not extensively documented, the reactivity of analogous 2-bromothiazole and 4-bromothiazole (B1332970) systems provides significant insight. For instance, the Suzuki-Miyaura coupling of 4-bromo-2,4'-bithiazoles with various aryl and vinyl halides has been successfully demonstrated. researchgate.netrsc.org These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base. rsc.org The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids also proceeds via Suzuki coupling, indicating the general applicability to halogenated heterocycles. mdpi.com It is well-established that electron-rich boronic acids tend to give good yields, whereas electron-deficient ones may result in slower reactions. mdpi.com

A common protocol involves a borylation step followed by the Suzuki-Miyaura coupling, a sequence that has been applied to 4-bromo-2-ketothiazoles to produce highly functionalized products. acs.org

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling on Related Thiazole Systems

| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 4-bromo-2,4'-bithiazole | (Hetero)aryl-halide | Pd(OAc)₂ (5) | dppf (5) | K₃PO₄ | 1,4-dioxane/H₂O | 110 | Not specified | rsc.org |

| 4-bromo-2-ketothiazole | Haloheteroaromatics | Not specified | Cy-JohnPhos/XPhos | Not specified | Not specified | Not specified | Not specified | acs.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | --- | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

Negishi and Stille Coupling for Alkyl and Aryl Introduction

The Negishi and Stille couplings are effective methods for introducing alkyl and aryl groups. The Negishi reaction couples organohalides with organozinc compounds, wikipedia.org while the Stille reaction utilizes organostannanes. youtube.com

Research on 2,4-dibromothiazole (B130268) has shown that these couplings occur with high regioselectivity at the more electrophilic C2 position. researchgate.netnih.gov For Negishi couplings, alkyl and aryl zinc halides are used as nucleophiles in the presence of a palladium(0) catalyst, leading to 2-substituted-4-bromothiazoles in high yields (88-97% for some bithiazole systems). researchgate.netnih.gov

The Stille coupling can also be employed, though sometimes with lower efficiency than the Negishi reaction for similar substrates (58-62% yields reported for certain bithiazole syntheses). researchgate.netnih.gov These reactions demonstrate the feasibility of selectively functionalizing the C2 position of a di-halogenated thiazole, a principle that is directly applicable to this compound.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This reaction is a key method for introducing alkynyl moieties onto heterocyclic rings.

Protocols have been established for the alkynyl-debromination of 2-substituted 4-bromothiazoles and the regioselective Sonogashira coupling of 2,4-dibromothiazole at the C2 position. researchgate.netnih.gov The reaction is also broadly applicable to other halogenated heterocycles, such as brominated furans and oxazines. researchgate.netthieme-connect.de This body of evidence strongly suggests that this compound would readily undergo Sonogashira coupling at the C2 position to yield 2-alkynyl-4-(difluoromethyl)thiazoles.

Direct Nucleophilic Displacement by Heteroatom Nucleophiles (e.g., Amines, Thiols)

The C2-bromine of 2-bromothiazoles can be displaced by various heteroatom nucleophiles. The high electron deficiency of the C2 position facilitates these reactions. While specific examples involving this compound are scarce in the literature, the reactivity of similar structures, such as 3-bromo-4-nitropyridine (B1272033) and 3-bromo-2-nitrobenzo[b]thiophene, with amines demonstrates that nucleophilic aromatic substitution is a viable pathway. researchgate.net In these cases, the bromine is displaced to form a new carbon-nitrogen bond. Similar reactions with thiols would be expected to proceed to form carbon-sulfur bonds.

Reactivity of the Thiazole Ring System

The thiazole ring itself possesses a distinct reactivity pattern. The presence of both sulfur and nitrogen atoms influences the electron distribution and potential sites for chemical attack. The C5 position of the thiazole ring is known to be a site for electrophilic substitution, though the electron-withdrawing nature of the difluoromethyl group at C4 would deactivate the ring towards such reactions.

Conversely, the thiazole ring can be susceptible to metallation, particularly at the most acidic proton. The C5-proton is generally the most acidic and can be removed by a strong base, allowing for subsequent reaction with an electrophile. However, the reactivity is highly dependent on the substituents present. The Hantzsch synthesis remains a fundamental method for constructing the thiazole ring itself from α-haloketones and thioamides. nih.gov The presence of substituents like a bromine atom allows for functionalization that might not be possible on the parent ring, as seen in the synthesis of various 4-(4-bromophenyl)-thiazol-2-amine derivatives. nih.gov

Electrophilic Aromatic Substitution on the Thiazole Nucleus

The thiazole ring is inherently electron-deficient, a characteristic that is intensified by the presence of the strong electron-withdrawing bromo and difluoromethyl groups in this compound. This pronounced electron deficiency deactivates the ring towards classical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Research on similarly deactivated thiazole systems indicates that forcing conditions are necessary to achieve substitution. For instance, the nitration of 2-acetamidothiazole (B125242) requires a potent mixture of nitric and sulfuric acid to yield the 5-nitro derivative cdnsciencepub.com. In the case of this compound, the C5 position is the most likely site for any potential electrophilic attack, as it is the least deactivated position on the ring. However, the yields of such reactions are expected to be low, and competitive degradation of the substrate is a significant possibility. Studies on the nitration of 2-acetamido-5-bromothiazole (B1267638) have shown that substitution can even lead to the replacement of the existing bromine atom rather than addition at a new site cdnsciencepub.com.

Given these factors, direct electrophilic aromatic substitution is not a common or efficient strategy for the functionalization of the this compound core. Alternative methods, such as metalation followed by electrophilic quench, are generally preferred for derivatization at the C5 position.

Oxidative and Reductive Transformations of the Ring

The aromatic thiazole ring is generally stable to a variety of reaction conditions. Specific literature on the oxidative and reductive transformations of the this compound ring is not extensively documented, but reactivity can be inferred from studies on related thiazole compounds.

Oxidative Transformations: Oxidation of the thiazole ring itself is an uncommon transformation. Under harsh oxidative conditions, thiazole rings can undergo cleavage. Milder oxidation would more likely target the sulfur atom to form a thiazole N-oxide-S-oxide, though this is not a widely reported reaction for simple thiazoles. The stability of the aromatic system makes such transformations challenging.

Reductive Transformations: The reduction of the thiazole ring typically requires potent reducing agents. A method of general applicability for the structural analysis of thiazoles involves reduction with sodium in liquid ammonia, which cleaves the sulfur-carbon bond and opens the ring researchgate.net. This type of destructive reduction is useful for structural elucidation but not for synthetic derivatization where the thiazole core is desired in the final product. Milder reductions might lead to the corresponding dihydrothiazole, but this is also not a common transformation for an already aromatic, electron-deficient thiazole.

Transformations Involving the 4-(Difluoromethyl) Group

The difluoromethyl (CHF₂) group is known for its high chemical stability and its role as a bioisostere for hydroxyl, thiol, or amine moieties, capable of participating in hydrogen bonding nih.gov.

Manipulation of the Difluoromethyl Group (e.g., Oxidation to Carbonyls, Reduction)

The manipulation of the difluoromethyl group on an aromatic ring is challenging due to the strength of the carbon-fluorine bonds. There is a lack of specific literature detailing the direct oxidation or reduction of the CHF₂ group on the this compound scaffold.

Theoretically, severe acidic or basic hydrolysis could potentially convert the difluoromethyl group into a formyl group (CHO), but this would require harsh conditions that could also cleave the thiazole ring or displace the bromine substituent. Similarly, oxidation to a carbonyl or carboxylic acid functionality is not a synthetically viable route from the CHF₂ group in this context. The primary value of the difluoromethyl group in this and similar molecules lies in its metabolic stability and electronic influence, rather than its utility as a synthetic handle for further transformation.

Fluorine-Directed Reactivity

While fluorine atoms can influence the regioselectivity of reactions like metalation in some aromatic systems, this effect is not the primary driver of reactivity for this compound. The inherent acidity of the C5 proton and the reactivity of the C2-bromo substituent are the dominant factors dictating the course of functionalization. Any fluorine-directed effects are considered secondary to these more established reactive pathways.

Derivatization and Functionalization at Other Positions (e.g., C5)

The most synthetically useful transformations of this compound occur via derivatization at the C2 and C5 positions.

Functionalization at the C5-Position via Metalation

The proton at the C5 position of the thiazole ring is the most acidic, a feature enhanced by the adjacent electron-withdrawing sulfur atom and the substituents at C2 and C4. This acidity allows for regioselective deprotonation using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a C5-lithiated intermediate. This organolithium species can then be trapped with a variety of electrophiles to introduce new functional groups exclusively at the C5 position. This strategy avoids the challenges of direct electrophilic substitution and provides a reliable method for elaborating the thiazole core. growingscience.comresearchgate.net

Table 1: Examples of C5-Functionalization via Lithiation and Electrophilic Quench

| Electrophile | Reagent | Resulting Functional Group at C5 | Product Name |

|---|---|---|---|

| Acetaldehyde | CH₃CHO | -CH(OH)CH₃ | 1-[2-Bromo-4-(difluoromethyl)thiazol-5-yl]ethan-1-ol |

| Cyclohexanone | C₆H₁₀O | -C₆H₁₀(OH) | 1-[2-Bromo-4-(difluoromethyl)thiazol-5-yl]cyclohexan-1-ol |

| Carbon Dioxide | CO₂ | -COOH | This compound-5-carboxylic acid |

| N,N-Dimethylformamide | DMF | -CHO | This compound-5-carbaldehyde |

| Iodine | I₂ | -I | 2-Bromo-5-iodo-4-(difluoromethyl)thiazole |

Functionalization at the C2-Position via Cross-Coupling Reactions

The bromine atom at the C2 position serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The C2 position of the thiazole ring is generally more reactive in these couplings than other positions. nih.govtum.de

Suzuki-Miyaura Coupling: This reaction couples the C2-bromothiazole with an organoboron reagent (such as a boronic acid or boronate ester) to form a new C-C bond. It is highly versatile for creating biaryl or aryl-heteroaryl structures. nih.govnih.gov

Sonogashira Coupling: This reaction involves the coupling of the C2-bromothiazole with a terminal alkyne, providing a direct route to 2-alkynylthiazoles. The reaction is typically co-catalyzed by copper(I) iodide. organic-chemistry.orgnih.gov

Heck Coupling: This reaction couples the C2-bromothiazole with an alkene to form a 2-alkenylthiazole derivative. This method is effective for creating substituted styrenyl or other vinylic linkages at the C2 position. nih.govlibretexts.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-4-(difluoromethyl)thiazole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-4-(difluoromethyl)thiazole |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Alkyl/Aryl-4-(difluoromethyl)thiazole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Alkenyl-4-(difluoromethyl)thiazole |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Amino-4-(difluoromethyl)thiazole |

Advanced Analytical and Structural Characterization Techniques for 2 Bromo 4 Difluoromethyl Thiazole and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce functional groups, atomic connectivity, and the electronic environment of nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and for observing fluorine nuclei. For 2-Bromo-4-(difluoromethyl)thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a singlet for the proton at the C5 position of the thiazole (B1198619) ring. The difluoromethyl (CHF₂) group's proton would appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F).

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JC-F). The thiazole ring carbons will have distinct chemical shifts, with the carbon bonded to bromine (C2) being significantly influenced by the halogen's electronegativity and heavy atom effect.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin ½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. The spectrum for this compound would show a doublet for the two equivalent fluorine atoms of the CHF₂ group, resulting from coupling to the single proton (²JF-H).

While specific spectral data for this compound is not publicly available, data for the related compound 2-(Bromodifluoromethyl)benzo-1,3-thiazole illustrates the expected patterns. mdpi.com

Table 1: Representative NMR Data for a Related Benzothiazole Derivative

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ¹H NMR | 8.19 | d, J = 8.0 | Aromatic-H |

| 7.96 | d, J = 8.0 | Aromatic-H | |

| 7.62–7.58 | m | Aromatic-H | |

| 7.56–7.51 | m | Aromatic-H | |

| ¹³C NMR | 162.1 | t, J = 30.0 | C=N |

| 151.8 | s | Aromatic-C | |

| 135.2 | s | Aromatic-C | |

| 127.4 | s | Aromatic-C | |

| 127.3 | s | Aromatic-C | |

| 125.0 | s | Aromatic-C | |

| 122.0 | s | Aromatic-C | |

| 113.4 | t, J = 300.0 | CBrF₂ | |

| ¹⁹F NMR | -43.31 | s | CBrF₂ |

Data corresponds to 2-(Bromodifluoromethyl)benzo-1,3-thiazole in CDCl₃. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include:

C-H stretching: From the thiazole ring proton.

C=N stretching: Characteristic of the thiazole ring.

C-F stretching: Strong absorptions from the difluoromethyl group, typically in the 1100-1000 cm⁻¹ region.

C-Br stretching: Usually found in the lower frequency (fingerprint) region of the spectrum.

The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides a molecular fingerprint that can be used to confirm the identity of the compound. docbrown.info

Table 2: Typical IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Thiazole Ring | C-H stretch | 3100 - 3000 |

| C=N stretch | 1650 - 1550 | |

| Ring stretching | 1600 - 1400 | |

| Difluoromethyl Group | C-F stretch | 1100 - 1000 (strong) |

| Bromo Group | C-Br stretch | 690 - 500 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of a molecule's elemental formula. For this compound, HRMS would provide its exact mass, typically with an accuracy of a few parts per million (ppm).

The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a distinctive isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragment ions, where two peaks of almost equal intensity are separated by two mass units. This signature is a definitive indicator of the presence of a single bromine atom in the molecule. researchgate.net The technique is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com

X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic methods reveal atomic connectivity, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can precisely measure bond lengths, bond angles, and torsional angles. researchgate.net

This analysis reveals the planarity of the thiazole ring and the spatial orientation of the bromo and difluoromethyl substituents. Furthermore, it provides insight into the intermolecular interactions, such as halogen bonding or dipole-dipole interactions, that govern the crystal packing. researchgate.net Studies on related thiazole derivatives have demonstrated the utility of X-ray crystallography in confirming isomer structures and understanding intermolecular forces. nih.govnih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both the purification of synthetic products and the assessment of their purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. fishersci.caresearchgate.net In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) at different time points. The plate is then developed in an appropriate solvent system. The separated spots are visualized, often using UV light. The product, starting materials, and any intermediates or byproducts will typically have different Retention Factor (Rf) values, allowing for a qualitative assessment of the reaction's progress. nih.gov Completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. TLC also helps in optimizing the reaction conditions and choosing the right solvent system for larger-scale purification by column chromatography. researchgate.netchemscene.com

Column Chromatography for Product Isolation

Column chromatography, particularly flash chromatography, is a primary and essential technique for the purification of synthetic products in organic chemistry. For this compound and its derivatives, this method is employed to isolate the target compound from unreacted starting materials, by-products, and other impurities following a synthesis reaction. The separation is based on the differential adsorption of the mixture's components onto a solid stationary phase as a liquid mobile phase percolates through it.

The most commonly used stationary phase for the purification of thiazole derivatives is silica gel (SiO₂). researchgate.net The choice of mobile phase, or eluent, is critical for achieving effective separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). researchgate.net For compounds of intermediate polarity like many thiazole derivatives, a solvent system composed of a non-polar solvent, such as hexane (B92381) or pentane, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether, is standard. researchgate.netd-nb.info

In practice, a gradient elution is often employed. This process starts with a low-polarity mobile phase (e.g., 100% hexane) to elute non-polar impurities, followed by a gradual increase in the proportion of the polar solvent (e.g., ethyl acetate) to elute the desired product and then any more polar impurities. researchgate.net For instance, the purification of a brominated heterocyclic compound was successfully achieved using a gradient of 20% ethyl acetate in hexanes. researchgate.net In another case, a gradient moving from pure hexane to 10% ethyl acetate in hexane was used to isolate a difluoro-containing organic compound. researchgate.net The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

A summary of typical column chromatography conditions used for related heterocyclic compounds is presented in Table 1.

Table 1: Representative Column Chromatography Conditions for the Purification of Thiazole Derivatives and Related Compounds

| Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Compound Type | Reference |

| Silica Gel | Hexane / Ethyl Acetate | Gradient (0% to 10% EtOAc) | Difluoro-substituted organic compound | researchgate.net |

| Silica Gel | Pentane / Ethyl Acetate | Gradient (10% EtOAc) | Substituted carbamate | d-nb.info |

| Silica Gel | Hexanes / Ethyl Acetate | Gradient (20% EtOAc) | Heterocyclic compound | researchgate.net |

| Silica Gel | Dichloromethane / Hexanes / Diethyl Ether | Isocratic | Adamantan-2-one substituted thiazole | researchgate.net |

| Silica Gel | Petroleum Ether / Ethyl Acetate | Gradient (PE:EA 6:1) | Brominated aromatic compound | jocpr.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is the method of choice for determining purity, quantifying yield, and performing stability studies. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. C8 and C18 (octyl and octadecyl-bonded silica, respectively) are the most widely used stationary phases for analyzing thiazole derivatives. researchgate.netd-nb.inforesearchgate.net The separation mechanism relies on the hydrophobic interactions between the analyte and the non-polar stationary phase.

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.net To improve peak shape and resolution, especially for compounds with acidic or basic properties, additives like trifluoroacetic acid (TFA) or phosphoric acid are often included in the mobile phase to control the pH and suppress the ionization of silanol (B1196071) groups on the silica surface. d-nb.inforesearchgate.net For example, a validated method for a brominated thiadiazole utilized a mobile phase of acetonitrile and water with 0.03% TFA. researchgate.net The analysis of another novel aminothiazole was achieved with a mobile phase of acetonitrile and 0.1% ortho-phosphoric acid. d-nb.info

Detection is most commonly performed using an ultraviolet (UV) detector, as the thiazole ring system absorbs UV light. The detection wavelength is chosen to maximize sensitivity for the analyte, with values between 210 nm and 280 nm being typical for thiazole derivatives. researchgate.netd-nb.inforesearchgate.net For quantitative analysis, a calibration curve is constructed by analyzing standard solutions of known concentrations to establish a linear relationship between concentration and detector response (peak area). This allows for the precise determination of the concentration of this compound in a sample.

While standard C8 and C18 columns are effective, fluorinated phases (e.g., pentafluorophenyl or PFP) can offer alternative selectivity for halogenated compounds, potentially improving separation from closely related impurities. chromatographyonline.com

Table 2 summarizes validated HPLC methods for compounds structurally related to this compound, illustrating typical analytical parameters.

Table 2: Examples of Validated HPLC Methods for Quantitative Analysis of Related Heterocyclic Compounds

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte Type | Reference |

| Phenomenex C8 (250 x 4.6 mm, 5µm) | A: 0.03% TFA in WaterB: Acetonitrile | 1.0 | UV at 250 nm | Brominated Thiadiazole | researchgate.net |

| Phenomax C18 (250 x 4.5 mm, 5µm) | Water : Methanol (30:70 v/v) | 1.0 | UV at 238 nm | Thiazole Derivative | researchgate.net |

| Phenomenex Luna C18 (50 x 4.6 mm, 5µm) | A: 0.1% o-Phosphoric AcidB: Acetonitrile (55:45 v/v) | 1.0 | UV at 272 nm | Aminothiazole Derivative | d-nb.info |

| Phenomenex Luna C8(2) (150 x 2.0 mm, 3µm) | A: 0.05% TFA in WaterB: Acetonitrile | 0.25 | UV at 210 nm | Bromophenolic Compounds |

Computational and Theoretical Investigations of 2 Bromo 4 Difluoromethyl Thiazole

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. kbhgroup.in For 2-Bromo-4-(difluoromethyl)thiazole, DFT calculations can predict a variety of molecular properties, offering a detailed picture of its behavior at the atomic level.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. Using a method like DFT with a suitable basis set, such as B3LYP/6-311G(d,p), the bond lengths, bond angles, and dihedral angles of this compound are adjusted to find the minimum energy conformation. kbhgroup.in This process is crucial as the geometry dictates many of the molecule's physical and chemical properties.

Conformational analysis would further explore the energy landscape of the molecule, identifying different spatial arrangements (conformers) and their relative stabilities. This is particularly relevant for the difluoromethyl group, which can rotate relative to the thiazole (B1198619) ring. The results of such an analysis would reveal the most probable conformations the molecule will adopt.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (Å/°) |

| C2-Br Bond Length | 1.88 |

| C4-C(F2H) Bond Length | 1.50 |

| C=N Bond Length | 1.30 |

| C-S Bond Length (avg) | 1.73 |

| C-F Bond Length (avg) | 1.36 |

| C-H (difluoromethyl) | 1.10 |

| Thiazole Ring Angles | ~110-117° |

Note: These are hypothetical values based on typical DFT calculations for similar structures.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the bromine atom, indicating these are likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the thiazole ring and the electron-withdrawing difluoromethyl group, suggesting these areas are susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are illustrative energy values.

Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. kbhgroup.in By mapping the electrostatic potential onto the electron density surface, regions of negative potential (red/yellow) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the fluorine atoms of the difluoromethyl group, due to the high electronegativity of these atoms. A region of positive or less negative potential would be expected around the hydrogen atom of the difluoromethyl group and potentially near the bromine atom, which can act as a halogen bond donor.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the nature of bonding within a molecule. mdpi.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing quantitative information about intramolecular charge transfer and hyperconjugative interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. plos.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, vibrational motions, and interactions with a solvent environment.

For this compound, an MD simulation could be used to study the flexibility of the molecule, particularly the rotation of the difluoromethyl group. It would also provide information on the stability of the molecule's conformation in different solvents. By analyzing the trajectory of the simulation, one can calculate properties like the root-mean-square deviation (RMSD) to assess conformational stability. nih.gov

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry can also be employed to predict the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies. This information is invaluable for understanding reaction kinetics and predicting the feasibility of different reaction pathways.

For this compound, in silico methods could be used to investigate various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the difluoromethyl group. For example, the mechanism of a Suzuki or Stille coupling at the C2 position could be elucidated, providing theoretical support for synthetic strategies.

Molecular Modeling and Docking Studies for Exploring Non-Covalent Interactions with Theoretical Binding Sites

As there are no published molecular modeling or docking studies specifically focused on this compound, it is not possible to provide detailed research findings or data tables on its non-covalent interactions with theoretical binding sites. This section remains to be populated by future research endeavors.

Role and Strategic Applications of 2 Bromo 4 Difluoromethyl Thiazole As a Synthetic Building Block

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

The structural framework of 2-Bromo-4-(difluoromethyl)thiazole provides a valuable starting point for the synthesis of more elaborate heterocyclic systems. The reactivity of the C2-bromine atom, in particular, allows for its use in cyclization and annulation reactions to build fused and bridged ring systems.

Construction of Fused and Bridged Thiazole (B1198619) Systems

A common strategy for the construction of fused thiazole systems, such as imidazo[2,1-b]thiazoles, involves the reaction of a 2-aminothiazole (B372263) derivative with an α-haloketone. While direct examples starting from this compound are not extensively documented in readily available literature, the general synthetic principle is well-established. asianpubs.orgnih.govnih.govmdpi.comresearchgate.net The bromine at the 2-position can be readily displaced by an amino group, which can then participate in cyclocondensation reactions.

For instance, the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives often proceeds via the condensation of a 2-aminothiazole with a phenacyl bromide. mdpi.com Following this logic, 2-amino-4-(difluoromethyl)thiazole, which can be conceptually derived from this compound, would serve as a key precursor for such fused systems. The subsequent reaction with various α-haloketones would lead to a range of substituted imidazo[2,1-b]thiazoles. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov

| Precursor | Reagent | Fused System | Potential Application |

| 2-Amino-4-(difluoromethyl)thiazole | α-Haloketone | Imidazo[2,1-b]thiazole | Antiviral, Antimycobacterial nih.gov |

| 2-Amino-4-(difluoromethyl)thiazole | Phenacyl Bromide | 6-Aryl-imidazo[2,1-b]thiazole | Anticancer nih.gov |

Integration into Polycyclic Frameworks

The principles of constructing fused ring systems can be extended to the integration of the this compound core into larger, polycyclic aromatic frameworks. Through sequential reactions, typically involving cross-coupling and subsequent cyclization steps, the thiazole ring can be incorporated into more complex architectures. While specific examples utilizing this compound are not prominent in the literature, the general strategies for creating polycyclic systems from simpler heterocyclic building blocks are well-known.

Scaffold for Diversification and Library Synthesis

The concept of diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening. nih.gov this compound is an attractive scaffold for such endeavors due to its multiple points for diversification. The reactive bromine atom at the C2 position and the potential for functionalization at the C5 position allow for the introduction of a wide array of substituents, leading to the creation of combinatorial libraries. growingscience.comcore.ac.uk

The synthesis of libraries of 2,4-disubstituted thiazoles is a common practice in medicinal chemistry to explore structure-activity relationships. nih.govnih.gov Starting with this compound, the bromine can be substituted with various amines, thiols, or other nucleophiles. Furthermore, metal-catalyzed cross-coupling reactions can be employed to introduce a wide range of aryl, heteroaryl, or alkyl groups at this position. Subsequent modification at the C5 position, if desired, can further expand the diversity of the library.

| Position | Reaction Type | Introduced Groups |

| C2 | Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides |

| C2 | Cross-Coupling (e.g., Suzuki, Stille) | Aryl, Heteroaryl, Alkyl |

| C5 | Lithiation followed by Electrophilic Quench | Various Electrophiles |

Strategic Introduction of Fluorinated and Brominated Moieties into Target Molecules

The presence of both a bromine atom and a difluoromethyl group on the thiazole ring makes this compound a strategic tool for introducing these specific functionalities into target molecules. The difluoromethyl group is a valuable substituent in medicinal and agricultural chemistry as it can enhance metabolic stability, binding affinity, and lipophilicity. The bromine atom serves as a versatile handle for further chemical transformations, primarily through cross-coupling reactions. tum.de

The regioselective reactivity of the C2-bromine atom allows for its selective replacement or coupling without affecting the difluoromethyl group. This enables the sequential introduction of different functionalities. For example, a Suzuki or Stille cross-coupling reaction can be performed at the C2 position, followed by further modifications on the newly introduced group or at other positions on the thiazole ring. This controlled, stepwise functionalization is a key strategy in the synthesis of complex molecules. core.ac.uk

Utilization in Fragment-Based Approaches for Chemical Probe Development

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The thiazole scaffold is recognized as a valuable component in fragment libraries due to its ability to form key interactions with protein targets. nih.gov

A study focusing on fragment-sized thiazoles for FBDD campaigns assembled a library of 49 substituted thiazoles and thiadiazoles, including those with bromide substituents. nih.gov Although this compound is not explicitly mentioned, its properties, including a molecular weight of approximately 226 g/mol , fall within the typical range for fragments. The presence of the difluoromethyl group can provide specific interactions and favorable properties for fragment binding. Therefore, this compound represents a potential candidate for inclusion in fragment libraries aimed at the development of novel chemical probes and drug leads.

Applications in the Synthesis of Agrochemical Intermediates (focus on chemical intermediates)

The thiazole ring is a common feature in a variety of agrochemicals, including fungicides and herbicides. nih.gov The unique substitution pattern of this compound makes it a potentially valuable intermediate in the synthesis of new agrochemical products. The difluoromethyl group, in particular, is a known feature in several modern fungicides.

A patent for pesticidal mixtures discloses a carboxamide fungicide, N-(4'-bromobiphenyl-2-yl)-4-difluoromethyl-2-methylthiazole-5-carboxamide. googleapis.com While this compound is not a direct derivative of this compound, it highlights the utility of the 4-(difluoromethyl)thiazole core in the design of fungicidally active molecules. The synthesis of such complex molecules often involves the coupling of pre-functionalized heterocyclic building blocks. Therefore, this compound could serve as a key starting material for the synthesis of the thiazole-5-carboxylic acid component of these and other related agrochemical compounds. The synthesis of isothiazole-thiazole derivatives has also been explored for the development of novel fungicides. nih.govresearchgate.net

Q & A

Q. Critical Factors :

- Temperature : Elevated temperatures (e.g., reflux) improve reaction kinetics but may degrade heat-sensitive intermediates.

- Catalysts : Bases (K₂CO₃) or metal catalysts (CuBr) enhance bromination efficiency .

- Solvent Choice : Polar solvents (ethanol, acetonitrile) favor nucleophilic substitution, while non-polar solvents aid in crystallization .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

Structural elucidation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., bromine and difluoromethyl groups). For example, thiazole protons resonate at δ 8.16 ppm in DMSO-d₆ .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Br: ~1.89 Å, C-S: ~1.71 Å) and confirms dihedral angles between thiazole and aromatic rings (e.g., 7.45° in 2-Bromo-4-phenylthiazole) .

- IR Spectroscopy : Detects C=N stretches (~1600 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. Advanced Consideration :

- Dynamic NMR : Resolves conformational flexibility of the difluoromethyl group in solution .

- SC-XRD (Single-Crystal X-ray Diffraction) : Identifies π-π stacking interactions (e.g., centroid distances of 3.815 Å) and halogen bonding (S⋯Br: 3.54 Å) .

How does the difluoromethyl group influence the reactivity of this compound in substitution reactions?

Basic Research Question

The difluoromethyl group (-CF₂H) enhances electrophilicity at the C-2 bromine position, facilitating nucleophilic substitutions:

- Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 80°C, yielding 2-amino derivatives with >70% efficiency .

- Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids requires inert conditions (N₂ atmosphere) and ligands (e.g., Pd(PPh₃)₄) to prevent debromination .

Q. Advanced Mechanistic Insight :

- Electronic Effects : The electron-withdrawing -CF₂H group stabilizes transition states via inductive effects, accelerating SNAr (nucleophilic aromatic substitution) .

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) exhibit lower yields due to steric hindrance near the thiazole ring .

What strategies optimize regioselectivity in derivatizing this compound for drug discovery?

Advanced Research Question

Regioselective functionalization requires:

- Directed Metalation : Use of directing groups (e.g., pyridinyl) to position catalysts (e.g., Pd) at specific sites .

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) favor C-2 bromine substitution over C-5 positions .

- Temperature Gradients : Lower temperatures (0–25°C) minimize side reactions (e.g., ring-opening) during halogen exchange .

Q. Case Study :

- Anticancer Derivatives : Introducing a 3-nitrobenzyl group at C-5 via Suzuki coupling improved cytotoxicity (IC₅₀: 2.1 µM against MCF-7 cells) .

How do structural modifications of this compound impact its biological activity?

Advanced Research Question

-

Antimicrobial Activity : Substitution with 4-nitrophenyl groups enhances biofilm inhibition (MIC: 8 µg/mL against S. aureus) by disrupting membrane integrity .

-

Anticancer Mechanisms : The difluoromethyl group increases metabolic stability, while bromine facilitates covalent binding to kinase targets (e.g., EGFR-TK) .

-

SAR Insights :

Substituent Biological Activity Target -CF₂H Improved bioavailability CYP3A4 -Br Electrophilic binding Thiol enzymes

What computational approaches predict the binding affinity of this compound derivatives?

Advanced Research Question

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2, IC₅₀ correlation: R² = 0.89) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.1 eV) to predict reactivity and charge distribution .

- MD Simulations : Reveal stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) and hydration effects on the difluoromethyl group .

Validation : Compare computational results with experimental IC₅₀ values and crystallographic data to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.